Cas no 470704-73-5 (5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde)

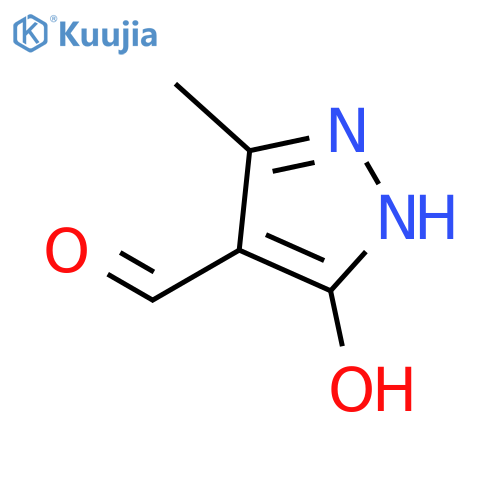

470704-73-5 structure

商品名:5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

CAS番号:470704-73-5

MF:C5H6N2O2

メガワット:126.113340854645

MDL:MFCD12027057

CID:1017639

PubChem ID:10942418

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

- 1H-Pyrazole-4-carboxaldehyde,2,3-dihydro-5-methyl-3-oxo-(9CI)

- DTXSID80449079

- STK503393

- AKOS005171522

- 3-methyl-5-oxo-1,2-dihydropyrazole-4-carbaldehyde

- F87988

- CS-0332114

- 470704-73-5

- MFCD12027057

- 5-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde

- DB-349962

- 3-Hydroxy-5-methyl-1H-pyrazole-4-carbaldehyde

- ALBB-005407

-

- MDL: MFCD12027057

- インチ: InChI=1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9)

- InChIKey: OGYBCDIZEJNBIV-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=O)C(=NN1)O

計算された属性

- せいみつぶんしりょう: 126.042927438g/mol

- どういたいしつりょう: 126.042927438g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.2Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H948618-100mg |

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |

470704-73-5 | 100mg |

$ 70.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1234145-5g |

1H-Pyrazole-4-carboxaldehyde,2,3-dihydro-5-methyl-3-oxo-(9CI) |

470704-73-5 | 95% | 5g |

$1225 | 2023-05-17 | |

| abcr | AB266229-1 g |

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |

470704-73-5 | 1 g |

€385.20 | 2023-07-20 | ||

| abcr | AB266229-5g |

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde; . |

470704-73-5 | 5g |

€1362.20 | 2025-02-20 | ||

| TRC | H948618-500mg |

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |

470704-73-5 | 500mg |

$ 275.00 | 2022-06-04 | ||

| Chemenu | CM304857-1g |

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |

470704-73-5 | 95% | 1g |

$354 | 2024-07-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037133-500mg |

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |

470704-73-5 | 500mg |

1802.0CNY | 2021-07-13 | ||

| abcr | AB266229-5 g |

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |

470704-73-5 | 5 g |

€1,362.20 | 2023-07-20 | ||

| Chemenu | CM304857-100mg |

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |

470704-73-5 | 95% | 100mg |

$77 | 2024-07-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402784-5g |

3-Hydroxy-5-methyl-1H-pyrazole-4-carbaldehyde |

470704-73-5 | 95+% | 5g |

¥10800.00 | 2024-05-12 |

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde 関連文献

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

470704-73-5 (5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde) 関連製品

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:470704-73-5)5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):292.0